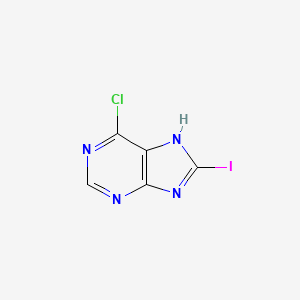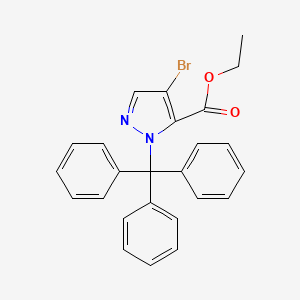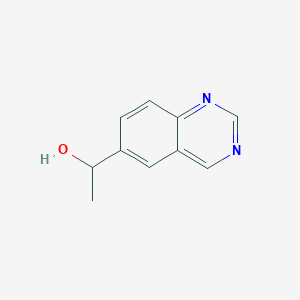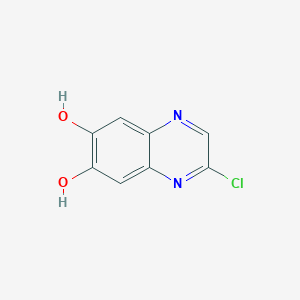
Methyl 2-(2-iodophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-iodophenyl)acrylate is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-iodophenyl)acrylate typically involves the reaction of 2-iodophenylboronic acid with methyl acrylate in the presence of a palladium catalyst. This reaction is known as the Suzuki-Miyaura coupling reaction. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance efficiency and yield. These processes involve the use of tubular reactors and ultrasonication-assisted flow strategies to minimize side products and handle the formed slurry effectively .
化学反応の分析
Types of Reactions: Methyl 2-(2-iodophenyl)acrylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the acrylate group can lead to the formation of alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as a reducing agent.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl acrylates.
Oxidation Reactions: Products include phenylacrylic acids or ketones.
Reduction Reactions: Products include phenylpropanols or related alcohols
科学的研究の応用
Methyl 2-(2-iodophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is employed in the production of specialty chemicals, coatings, and adhesives
作用機序
The mechanism of action of methyl 2-(2-iodophenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The iodine atom on the phenyl ring makes it a good leaving group, facilitating substitution reactions. The acrylate group can undergo polymerization or addition reactions, leading to the formation of various polymers and copolymers. The molecular targets and pathways involved depend on the specific reactions and applications .
類似化合物との比較
- Methyl 2-(2-bromophenyl)acrylate
- Methyl 2-(2-chlorophenyl)acrylate
- Methyl 2-(2-fluorophenyl)acrylate
Comparison: Methyl 2-(2-iodophenyl)acrylate is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromine, chlorine, and fluorine counterparts. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, offering advantages in specific synthetic applications .
特性
分子式 |
C10H9IO2 |
|---|---|
分子量 |
288.08 g/mol |
IUPAC名 |
methyl 2-(2-iodophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9IO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-6H,1H2,2H3 |
InChIキー |
WNEZZSDRHXJVTK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=C)C1=CC=CC=C1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


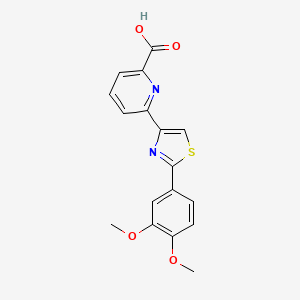
![6-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13661783.png)
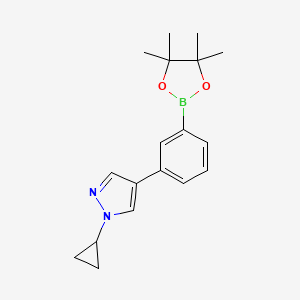

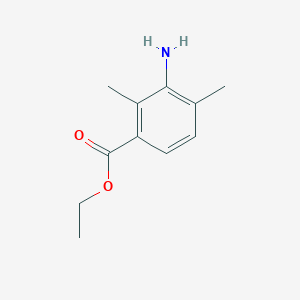
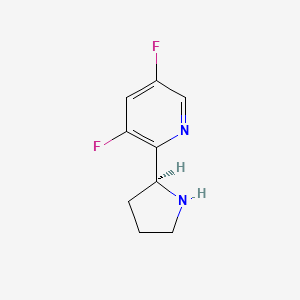
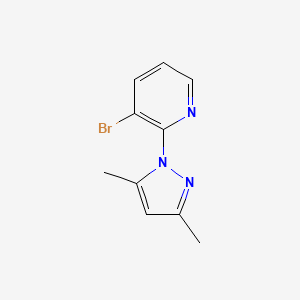
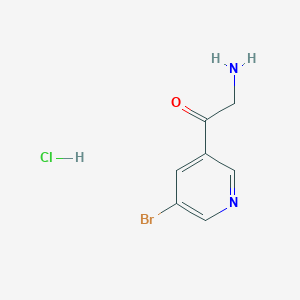
![7-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13661831.png)
![Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13661837.png)
